Methyl 2-thioxooxazolidine-4-carboxylate
Description
Methyl 2-thioxooxazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered oxazolidine ring with a thioxo (C=S) group at position 2 and a methyl ester (-COOCH₃) at position 4. This structure confers unique reactivity due to the interplay of the electron-withdrawing ester group and the sulfur atom, which can participate in hydrogen bonding and nucleophilic interactions. The compound is primarily synthesized for applications in pharmaceutical intermediates, agrochemicals, and organic synthesis, where its cyclic framework serves as a scaffold for functionalization .


Properties
Molecular Formula |
C5H7NO3S |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
methyl 2-sulfanylidene-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C5H7NO3S/c1-8-4(7)3-2-9-5(10)6-3/h3H,2H2,1H3,(H,6,10) |
InChI Key |
XNTOVDGECONTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC(=S)N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-thioxooxazolidine-4-carboxylate typically involves the reaction of thioamides with α-halo esters in the presence of a base. One common method includes the use of methyl α-chloroacetoacetate and thioamide derivatives in absolute ethanol to yield the corresponding methyl ester derivatives . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Methyl 2-thioxooxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
Methyl 2-thioxooxazolidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Methyl 2-thioxooxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Efficiency : this compound’s synthesis is less resource-intensive compared to natural diterpene esters, which require extraction and purification from plant resins .
- Biological Activity: While methylthio-benzamide derivatives () show pronounced anticancer activity, the oxazolidine-thioxo framework remains underexplored in vivo, presenting a research gap .
- Stability Challenges : The thioxo group in this compound may lead to dimerization or oxidation under ambient conditions, unlike stable fatty acid esters like methyl palmitate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
